molecular formula C27H24N4O4 B2884861 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207020-52-7

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2884861
CAS RN: 1207020-52-7
M. Wt: 468.513
InChI Key: AUHZFJOQSREGNC-UHFFFAOYSA-N
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Description

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Scientific Research Applications

Quantum-Mechanical Modeling and Spectral Characterization

Research has delved into the spectral characterization and quantum-mechanical modeling of esters with the imidazoquinazoline ring, a closely related structure. The synthesis process involves reacting 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione with ethyl bromoacetate under mild conditions, yielding compounds like MEPIQ and BEPIQ. These compounds were identified using various spectral techniques and X-ray crystallography. Quantum-mechanical modeling with DFT methods explained the formation of conformers and their stability, indicating the potential for these compounds in materials science and possibly as raw materials for the synthesis of thermally stable polymers or biological activity research (Hęclik et al., 2017).

Herbicidal Activity

A series of novel triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity. This research direction aims to discover new herbicides with broad-spectrum weed control and excellent crop selectivity. The structural activity relationship study indicated that the triketone-containing quinazoline-2,4-dione motif significantly impacts herbicide activity, suggesting these compounds' utility in agricultural applications (Wang et al., 2014).

Antimicrobial Activity

Compounds featuring the quinazoline-2,4-dione structure have been synthesized and screened for their antimicrobial activities against various bacterial and fungal strains. This work highlights the potential of these compounds in developing new antimicrobial agents, with certain derivatives showing significant antibacterial and antifungal activities. This research contributes to the ongoing search for new therapeutic options to combat microbial resistance (Gupta et al., 2008).

Synthesis of Complex Heterocycles

Research has also focused on the synthesis of structurally complex heterocycles, such as 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, via multicomponent reactions. These reactions, facilitated by novel catalysts like PEG1000-based dicationic acidic ionic liquids, offer a green and efficient method for synthesizing heterocyclic compounds. This approach has significant implications for medicinal chemistry and drug discovery, demonstrating the versatility of quinazoline-2,4-diones and related compounds in synthesizing biologically relevant molecules (Ren et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione and the base in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature.", "Step 2: Add 3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS RN

1207020-52-7

Product Name

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-3-18-13-15-19(16-14-18)31-26(32)20-9-5-7-11-22(20)30(27(31)33)17-24-28-25(29-35-24)21-10-6-8-12-23(21)34-4-2/h5-16H,3-4,17H2,1-2H3

InChI Key

AUHZFJOQSREGNC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC

solubility

not available

Origin of Product

United States

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